![molecular formula C10H10O3 B3049063 6-Prop-2-enyl-1,3-benzodioxol-5-ol CAS No. 19202-23-4](/img/structure/B3049063.png)
6-Prop-2-enyl-1,3-benzodioxol-5-ol
Overview
Description
6-Prop-2-enyl-1,3-benzodioxol-5-ol , also known by various synonyms such as 1-Hydroxy-2-(prop-2-enyl)-4,5-methylenedioxybenzene and 6-Allyl-1,3-benzodioxol-5-ol , is a chemical compound with the molecular formula C10H10O3 . It belongs to the class of compounds known as benzodioxoles . The compound’s structure consists of a benzene ring fused with a dioxole ring, and it contains an allyl group at position 6. The compound’s molecular weight is approximately 178.185 g/mol .
Scientific Research Applications
Molecular and Supramolecular Structures
Research on derivatives of 6-Prop-2-enyl-1,3-benzodioxol-5-ol has led to insights into their molecular and supramolecular structures. Studies have highlighted the importance of intramolecular hydrogen bonding and weak C-H...O interactions in the formation of stable structures, as well as the role of π-π stacking in the supramolecular aggregation of these compounds. These structural features are crucial for understanding the behavior of these molecules in various environments and their potential applications in material science and molecular engineering (Low et al., 2002) (Low et al., 2004).
Biological Evaluation and Potential Therapeutic Applications
A significant area of research involving 6-Prop-2-enyl-1,3-benzodioxol-5-ol derivatives is their biological evaluation for potential therapeutic applications. Studies have demonstrated the anticancer, antibacterial, and DNA binding capabilities of these compounds. Such research is vital for the development of new drugs and therapeutic agents, with some derivatives showing greater potency than standard reference compounds in preclinical models. This work highlights the potential of these compounds in the treatment of various diseases and the importance of eco-friendly synthesis methods in medicinal chemistry (Gupta et al., 2016).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of 6-Prop-2-enyl-1,3-benzodioxol-5-ol derivatives have been extensively studied. Research has focused on developing efficient synthetic routes, understanding the crystal structures of these compounds, and exploring their chemical properties. Such studies are fundamental for the advancement of organic chemistry and the development of new materials with specific properties (Jasinski et al., 2008) (Jayaraj & Desikan, 2020).
properties
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTWGTSNDEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345031 | |
Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Prop-2-enyl-1,3-benzodioxol-5-ol | |
CAS RN |
19202-23-4 | |
Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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